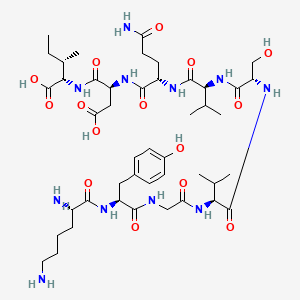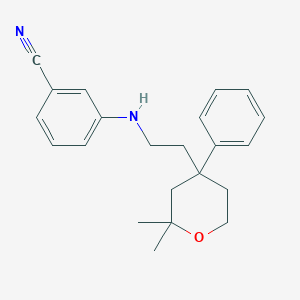
ALP/Carbonic anhydrase-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALP/Carbonic anhydrase-IN-1 is a dual inhibitor targeting both carbonic anhydrase isozymes II, IX, and XII, as well as alkaline phosphatase. This compound exhibits significant inhibitory activity, making it a valuable tool in various scientific and medical research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALP/Carbonic anhydrase-IN-1 involves a series of chemical reactions, including the Sonogashira coupling reaction to synthesize the starting material, 3-alkynyl-2-([1H]-pyrrol-1-yl)pyridines . The reaction conditions typically involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
ALP/Carbonic anhydrase-IN-1 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
ALP/Carbonic anhydrase-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool to study enzyme inhibition and reaction mechanisms.
Biology: Helps in understanding the role of carbonic anhydrase and alkaline phosphatase in various biological processes.
Medicine: Potential therapeutic applications in treating diseases related to enzyme dysregulation, such as glaucoma and certain cancers
Industry: Used in biotechnological applications, including carbon dioxide capture and sequestration.
Mecanismo De Acción
The mechanism of action of ALP/Carbonic anhydrase-IN-1 involves the inhibition of carbonic anhydrase and alkaline phosphatase enzymes. This inhibition occurs through the binding of the compound to the active sites of these enzymes, preventing their normal catalytic activity. The molecular targets include the zinc ion in the active site of carbonic anhydrase and the phosphate-binding site in alkaline phosphatase .
Comparación Con Compuestos Similares
Similar Compounds
Topiramate: Another carbonic anhydrase inhibitor used in the treatment of epilepsy.
Acetazolamide: A well-known carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.
Ethoxzolamide: Used in the treatment of glaucoma and as a diuretic.
Uniqueness
ALP/Carbonic anhydrase-IN-1 is unique due to its dual inhibitory action on both carbonic anhydrase and alkaline phosphatase. This dual action makes it a versatile compound for research and potential therapeutic applications, distinguishing it from other inhibitors that typically target only one enzyme .
Propiedades
Fórmula molecular |
C15H16N2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
6-butylpyrrolo[1,2-a][1,8]naphthyridine |
InChI |
InChI=1S/C15H16N2/c1-2-3-6-12-11-13-7-4-9-16-15(13)17-10-5-8-14(12)17/h4-5,7-11H,2-3,6H2,1H3 |
Clave InChI |
MIQCJJMJHXDYPK-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC2=C(N=CC=C2)N3C1=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)







![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)



![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
